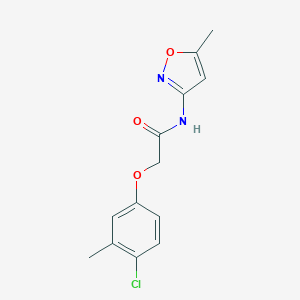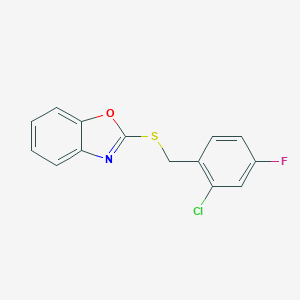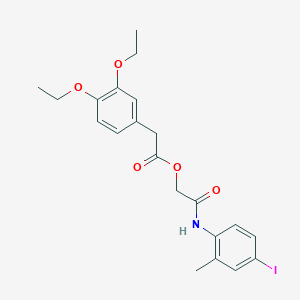![molecular formula C24H24N2O2S B283992 5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes, making it an attractive candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of 5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one involves its ability to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, research has shown that this compound has the potential to improve cognitive function by increasing the levels of acetylcholine in the brain. Additionally, this compound has been found to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one in lab experiments is its ability to act as a potent inhibitor of certain enzymes, making it an attractive candidate for use in various research studies. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research involving 5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one. One potential direction is the development of new treatments for neurodegenerative diseases such as Alzheimer's. Additionally, further research may be conducted to explore the antioxidant properties of this compound and its potential applications in the treatment of other diseases. Finally, research may be conducted to develop new and more efficient synthesis methods for this compound, which may make it more accessible for use in various research studies.
Méthodes De Synthèse
The synthesis of 5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 4-methylbenzaldehyde and ethyl acetoacetate to form 4-methyl-3-phenylbut-2-en-1-one. This intermediate is then reacted with thiourea and formaldehyde to produce the final product.
Applications De Recherche Scientifique
5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Propriétés
Formule moléculaire |
C24H24N2O2S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-sulfanylidenepyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N2O2S/c1-15-6-10-18(11-7-15)25-21(27)20-17(3)14-24(4,5)28-22(20)26(23(25)29)19-12-8-16(2)9-13-19/h6-14H,1-5H3 |
Clé InChI |
SORCJKFZNLZGLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=CC(O3)(C)C)C)C(=O)N(C2=S)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=C(C(=CC(O3)(C)C)C)C(=O)N(C2=S)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)



![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
